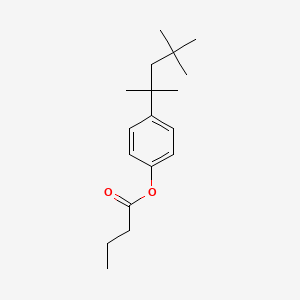
4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a butanoate ester and a 2,4,4-trimethylpentan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets such as enzymes or receptors. The trimethylpentan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and trimethylpentan-2-yl groups but lacks the butanoate ester.
4-(2,4,4-Trimethylpentan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the butanoate ester.
4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate: Similar ester structure but with an acetate group instead of butanoate.
Uniqueness: 4-(2,4,4-Trimethylpentan-2-yl)phenyl butanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the butanoate ester may enhance its solubility and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
5454-46-6 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] butanoate |
InChI |
InChI=1S/C18H28O2/c1-7-8-16(19)20-15-11-9-14(10-12-15)18(5,6)13-17(2,3)4/h9-12H,7-8,13H2,1-6H3 |
InChI 键 |
FZDWCIFEPCLFTI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


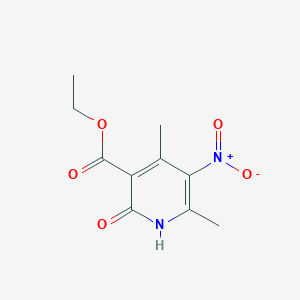
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)


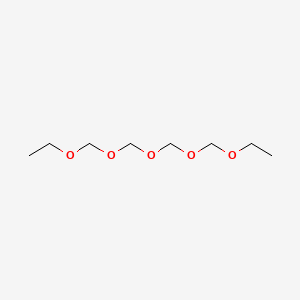
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)

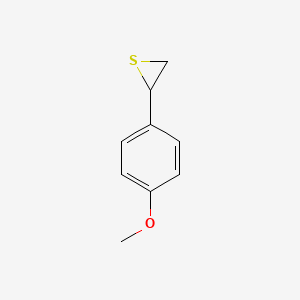
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
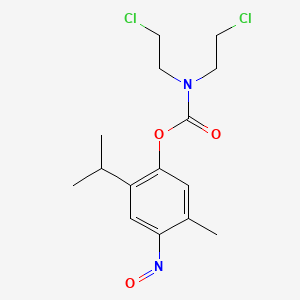
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)
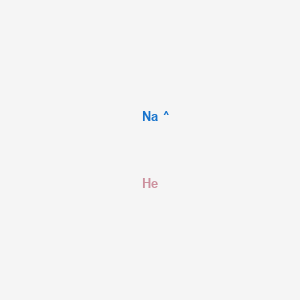
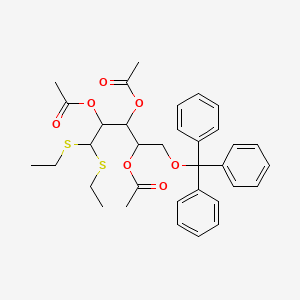
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
